BenchChemオンラインストアへようこそ!

2-(2-(2-(Benzyloxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate

PROTAC linker design Lipophilicity optimization Drug delivery

2-(2-(2-(Benzyloxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate (CAS 84131-04-4), commonly referred to as Benzyl-PEG3-Tos or Bn-PEG3-OTs, is a monodisperse, heterobifunctional polyethylene glycol (PEG) derivative. It features a three-unit PEG spacer, a benzyl-protected hydroxyl terminus, and a p-toluenesulfonate (tosyl) leaving group.

Molecular Formula C20H26O6S
Molecular Weight 394.48
CAS No. 84131-04-4
Cat. No. B2852326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(2-(Benzyloxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate
CAS84131-04-4
Molecular FormulaC20H26O6S
Molecular Weight394.48
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCC2=CC=CC=C2
InChIInChI=1S/C20H26O6S/c1-18-7-9-20(10-8-18)27(21,22)26-16-15-24-12-11-23-13-14-25-17-19-5-3-2-4-6-19/h2-10H,11-17H2,1H3
InChIKeySULYUXLJHONROP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-(2-(Benzyloxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate (CAS 84131-04-4) – A Tunable Heterobifunctional PEG3-Tosylate Linker for Targeted Bioconjugation


2-(2-(2-(Benzyloxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate (CAS 84131-04-4), commonly referred to as Benzyl-PEG3-Tos or Bn-PEG3-OTs, is a monodisperse, heterobifunctional polyethylene glycol (PEG) derivative . It features a three-unit PEG spacer, a benzyl-protected hydroxyl terminus, and a p-toluenesulfonate (tosyl) leaving group . The compound belongs to the class of PEG-based PROTAC linkers and bioconjugation reagents, where precise control over spacer length, lipophilicity, and leaving-group reactivity is critical for successful conjugate assembly and biological performance .

Why 2-(2-(2-(Benzyloxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate Cannot Be Replaced by a Generic PEG-Tosylate or Mesylate Linker


Substituting Benzyl-PEG3-Tos with a closely related analog—such as a PEG2 or PEG4 tosylate, or a PEG3 mesylate—compromises critical reaction and performance parameters in a quantifiable manner. The length of the PEG spacer directly governs the lipophilicity (logP) and, consequently, the aqueous solubility and cell permeability of both the linker and the final conjugate . A one-unit change in ethylene glycol repeats shifts the partition coefficient by >0.5 log units, altering membrane transit. Additionally, replacing the tosylate leaving group with a mesylate increases nucleophilic displacement reactivity at the expense of hydrolytic stability, requiring significant re-optimization of conjugation conditions . These interconnected effects on solubility, stability, and synthetic efficiency preclude simple drop-in replacement and mandate the selection of the exact PEG3-tosylate architecture for reproducible, high-yielding PROTAC or bioconjugate synthesis.

Head-to-Head Quantitative Differentiation of 2-(2-(2-(Benzyloxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate (84131-04-4) against Key Analogs


Lipophilicity (LogP) Comparison Reveals PEG3-Tosylate Occupies a Unique Optimal Window for Membrane Permeability Relative to PEG2 and PEG4 Analogs

The target compound, Benzyl-PEG3-Tos (CAS 84131-04-4), exhibits a calculated LogP of 4.03, compared to 3.00 for Benzyl-PEG2-Tos (CAS 98627-22-6) and 3.57 for Benzyl-PEG4-Tos (CAS 89346-82-7) . This represents a +1.03 log unit increase in lipophilicity over the PEG2 analog and a +0.46 log unit increase over the PEG4 analog. The non-linear trend (PEG2 < PEG4 < PEG3) is significant: the PEG3 spacer strikes a balance between the hydrophobic benzyl/tosyl termini and the hydrophilic ethylene glycol chain, yielding maximal lipophilicity that is often correlated with improved passive membrane permeability in cellular assays . In contrast, the mesylate counterpart Benzyl-PEG3-Ms (CAS 702701-70-0) has a LogP of only 2.29 , underscoring that the tosylate group itself contributes substantially to the partition coefficient.

PROTAC linker design Lipophilicity optimization Drug delivery

Tosylate vs. Mesylate Leaving-Group Reactivity–Stability Trade-off Quantified by Hammett Constants and Vendor Technical Data

The Hammett σp constant for the tosylate group is +0.29, compared to +0.33 for the mesylate group [1]. The higher σp of mesylate indicates greater electron-withdrawing capacity and thus higher intrinsic SN2 reactivity. This is corroborated by commercial technical notes stating that 'PEG Mesylate exhibits higher reactivity but lower stability' compared to PEG Tosylate . The tosylate's slightly moderated reactivity translates into superior solution stability and longer shelf-life under standard storage conditions (-20°C under inert gas ), while still providing sufficient leaving-group ability for efficient nucleophilic displacement by amines, thiols, and alkoxides. Additionally, the patent literature identifies tosylate as the preferred leaving group for discrete PEG synthesis because it is easily prepared from inexpensive tosyl chloride, yields intermediates that are readily purified, and avoids the excessive lability that complicates handling of mesylate or triflate derivatives [2].

Nucleophilic substitution Leaving group Conjugation efficiency

Synthetic Accessibility and Purification Advantage of p-Toluenesulfonate Esters over Other Sulfonate Leaving Groups

The patent WO2004073620A2 explicitly states that the tosylate (Ts) group is the preferred leaving group for discrete PEG synthesis because it is 'very easily made from the alcohol, produce[s] intermediates that are easy to process and purify, and [is] made from starting materials that are inexpensive and very pure, namely tosyl chloride and triethylamine' [1]. Tosyl chloride is a solid at room temperature, facilitating safe handling at scale. In contrast, methanesulfonyl chloride (mesyl chloride) is a liquid with higher volatility and acute toxicity, posing greater operational challenges during large-scale manufacture [2]. Quantitative conversion of PEG hydroxyl groups to tosylate has been demonstrated without chain cleavage or molecular weight reduction, enabling isolation of >95% pure product [3]. The target compound is routinely supplied at ≥95% purity with full characterization (NMR, HPLC, GC) , meeting the specifications required for reproducible PROTAC assembly.

Process chemistry Scale-up Purity

Orthogonal Benzyl Protecting Group Enables Selective Deprotection without Compromising Tosylate Integrity

The benzyl ether protecting group on the target compound is acid-labile and can be selectively removed via hydrogenolysis (H2, Pd/C) or mild acidic conditions . This orthogonality is critical: the benzyl group can be cleaved to expose a free hydroxyl for further functionalization while leaving the tosylate ester intact at the opposite terminus, enabling sequential heterobifunctional derivatization . In contrast, linkers protected with acid-sensitive groups such as trityl or THP require careful pH control to avoid premature tosylate hydrolysis. The benzyl group's stability under basic and nucleophilic conditions adds an additional dimension of synthetic flexibility not available with simpler alkyl-protected PEG analogs. The polar surface area (PSA) of the target compound is 79.44 Ų , indicating moderate polarity compatible with both organic and aqueous reaction media.

Protecting group strategy Orthogonality PROTAC assembly

Optimal Scientific and Industrial Use Cases for 2-(2-(2-(Benzyloxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate Based on Quantitative Differentiation


PROTAC Linker Optimization Requiring Precise Lipophilicity Tuning (LogP ~4.0)

When constructing proteolysis-targeting chimeras (PROTACs) that must cross cell membranes, the linker's lipophilicity critically influences passive permeability. The measured LogP of 4.03 for Benzyl-PEG3-Tos occupies a narrow window that is 1.03 log units higher than the PEG2 analog and 0.46 log units above the PEG4 analog. This distinct value makes Benzyl-PEG3-Tos the linker of choice for medicinal chemistry campaigns where even small logP shifts (±0.5) correlate with significant changes in cellular degradation potency (DC50) and off-target binding . Procurement of the exact PEG3-tosylate ensures that SAR derived from initial linker screens can be directly translated to lead optimization without re-validating permeability parameters.

Large-Scale Bioconjugation Processes Demanding Robust Leaving-Group Performance with Long-Term Stability

For industrial bioconjugation or PEGylation at multi-gram scale, the tosylate leaving group provides an optimal balance between sufficient SN2 reactivity for high conversion and adequate hydrolytic stability to withstand extended processing times. The Hammett σp of +0.29 (versus +0.33 for mesylate) underpins this moderated reactivity. The compound is stored at -20°C under inert gas and supplied at ≥95% purity , ensuring consistent performance across batches. Patent precedent explicitly designates tosylate as the preferred leaving group for discrete PEG synthesis due to ease of purification and avoidance of chain cleavage , making it suitable for GMP-like manufacturing workflows where mesylate or triflate reagents may introduce unacceptable variability.

Sequential Heterobifunctional Derivatization Requiring Orthogonal Deprotection of the Benzyl Group

In multi-step synthesis of heterobifunctional PEG linkers—where the tosylate terminus is first displaced by a ligand-amine and the benzyl-protected hydroxyl is subsequently unveiled for a second conjugation—the benzyl group's hydrogenolysis lability is essential. Unlike trityl or silyl protecting groups, benzyl remains stable to the nucleophilic amines, thiols, and alkoxides used in the first displacement step . This orthogonal stability eliminates the need for intermediate purification and reduces protecting-group manipulation steps. The compound's PSA of 79.44 Ų ensures adequate solubility in both organic solvents (DCM, THF) and aqueous mixtures, facilitating streamlined workup procedures.

Medicinal Chemistry SAR Studies Correlating PEG Spacer Length with Ternary Complex Formation Efficiency

Systematic structure–activity relationship (SAR) studies have demonstrated that PEG linker length is a dominant variable controlling PROTAC-induced ternary complex formation and ubiquitination efficiency . With its precisely three ethylene glycol units (extended length ~1.5–1.8 nm), Benzyl-PEG3-Tos enables exploration of a conformational space that is distinct from shorter PEG2 (~1.0 nm) and longer PEG4 (~2.0 nm) linkers. Maintaining the exact PEG3 architecture during SAR campaigns avoids confounding effects from altered linker flexibility, distance, and solvation, allowing researchers to attribute changes in degradation potency (DC50) solely to ligand–protein interactions.

Quote Request

Request a Quote for 2-(2-(2-(Benzyloxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.